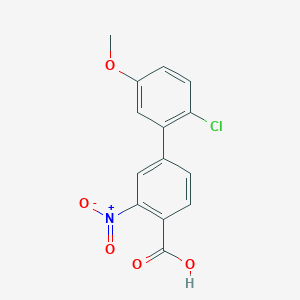
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid (CMPN) is a synthetic organic compound that has seen a variety of uses in scientific research. CMPN is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. CMPN has also been used in the synthesis of other compounds, and as an intermediate in the synthesis of pharmaceuticals and other chemicals.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been used extensively in scientific research, particularly in the fields of pharmacology, biochemistry, and organic chemistry. In pharmacology, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been used as an anti-inflammatory agent in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has also been used in the synthesis of other compounds, and as an intermediate in the synthesis of pharmaceuticals and other chemicals. In biochemistry, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. In organic chemistry, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been used in the synthesis of organic molecules, as well as in the study of the properties of organic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and other substances that are involved in inflammation. 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is thought to inhibit the activity of COX by binding to the enzyme, thus preventing it from catalyzing the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to reduce inflammation, as well as to reduce pain and swelling. 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has also been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-apoptotic effects, as well as to inhibit the activity of certain enzymes involved in the synthesis of hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is a relatively safe compound that can be used in a variety of laboratory experiments. 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is a non-toxic compound that can be used in a variety of biochemical and physiological assays. 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is also relatively stable, and can be stored at room temperature for extended periods of time. However, 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is a synthetic compound, and may not be suitable for use in certain types of experiments, such as those involving natural products.
Orientations Futures
Given the wide range of applications of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% in scientific research, there are a number of potential future directions for 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% research. One potential future direction is to further explore the mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95%, particularly its effects on enzymes involved in the synthesis of inflammatory mediators. Another potential future direction is to further explore the potential applications of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% in the synthesis of pharmaceuticals and other chemicals. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95%, such as in the treatment of rheumatoid arthritis and other inflammatory conditions.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95% is typically achieved using a two-step reaction process. The first step involves the reaction of 2-chloro-5-methoxyphenol with nitric acid to form 2-chloro-5-methoxyphenyl nitrate. The second step involves the reaction of 2-chloro-5-methoxyphenyl nitrate with sodium nitrite in the presence of acetic acid to form 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid, 95%. The reaction is typically conducted at a temperature of 70-80°C and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(6-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZVSYNQBWXNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691036 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-00-3 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














